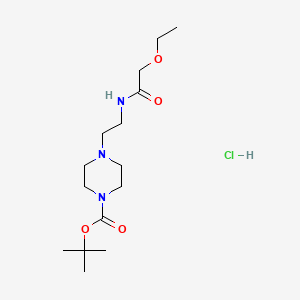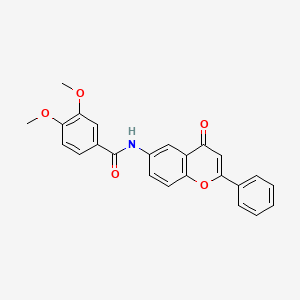
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, also known as DOCPB, is a chemical compound that has gained attention in the scientific community for its potential use in biomedical research. DOCPB is a synthetic compound that has been shown to have a variety of biological effects, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is not yet fully understood, but research suggests that it may work by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation and inflammation. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects
This compound has a variety of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In general, this compound has been shown to have cytotoxic effects on cancer cells, and may be able to induce apoptosis in certain types of cancer cells. This compound has also been shown to have anti-inflammatory effects, and may be able to reduce inflammation in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it a useful tool for researchers who need a reliable and consistent source of the compound for their experiments. One limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental systems.
Direcciones Futuras
There are many potential future directions for research on 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide. One area of interest is its potential as an anti-cancer agent, and future research could focus on optimizing its cytotoxic effects and identifying the specific types of cancer cells that are most sensitive to its effects. Another area of interest is its anti-inflammatory effects, and future research could focus on developing this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide important insights into its potential uses and limitations in biomedical research.
Métodos De Síntesis
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst, followed by acylation with 4-aminobenzoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has been studied for its potential use in a variety of biomedical research applications. One area of interest is its potential as an anti-cancer agent. Research has shown that this compound has cytotoxic effects on cancer cells, and may be able to induce apoptosis (cell death) in certain types of cancer cells. This compound has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-21-10-8-16(12-23(21)29-2)24(27)25-17-9-11-20-18(13-17)19(26)14-22(30-20)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBUCRDEEOTYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine](/img/structure/B2960576.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)
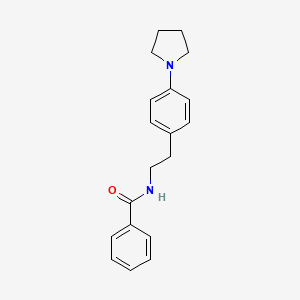
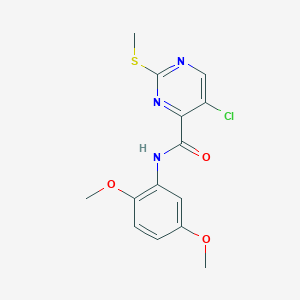
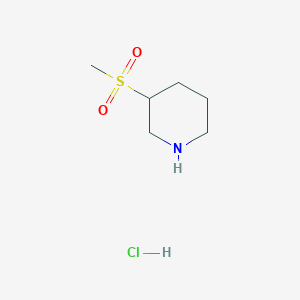

![4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)
![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)
![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)
![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)
![Methyl 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetate](/img/structure/B2960596.png)
